Lck-IN-2

Description

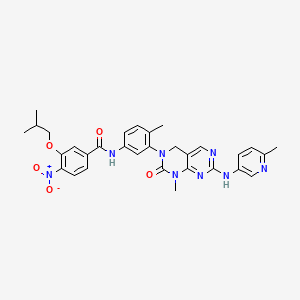

Structure

3D Structure

Properties

Molecular Formula |

C31H32N8O5 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

N-[4-methyl-3-[1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(2-methylpropoxy)-4-nitrobenzamide |

InChI |

InChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36) |

InChI Key |

ISBWZUCWSZVLJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Lck-IN-2: A Comprehensive Technical Profile on Target Specificity and Selectivity

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the target specificity and selectivity profile of Lck-IN-2, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and certain cancers.[1][2] Understanding the precise interactions of this compound with its intended target and its broader kinome profile is essential for its preclinical and clinical development.

Introduction to Lck and its Role in T-Cell Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors, culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role, aberrant Lck activity is implicated in various pathological conditions, making it a compelling therapeutic target.[1][3]

This compound Target Specificity

This compound is a type II kinase inhibitor, designed to bind to the DFG-out (inactive) conformation of the Lck kinase domain. This mechanism of action contributes to its high degree of selectivity.

Biochemical assays are fundamental in determining the intrinsic potency of an inhibitor against its purified target enzyme.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

| IC50 | 23.0 nM[4] | The half-maximal inhibitory concentration of this compound against purified Lck enzyme in a biochemical assay. |

| Kd | 50 nM | The equilibrium dissociation constant, representing the binding affinity of this compound to Lck. |

To confirm that this compound engages its target in a cellular context, target engagement assays are crucial. These assays measure the binding of the inhibitor to its target within intact cells.

Table 2: Cellular Target Engagement of this compound

| Assay Type | Cell Line | Parameter | Value |

| NanoBRET | Jurkat T cells | EC50 | 150 nM |

The divergence between biochemical potency and cellular target engagement can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.[5][6]

This compound Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. High selectivity minimizes off-target effects and associated toxicities.

Kinome-wide profiling is employed to assess the selectivity of this compound against a broad panel of human kinases. This is often performed using cell-free binding assays.

Table 3: Selectivity of this compound Against Closely Related Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. Lck |

| Lck | 23.0 [4] | 1 |

| Src | 250 | >10 |

| Fyn | 300 | >13 |

| Lyn | 450 | >19 |

| Yes | 500 | >21 |

| EGFR | >10,000 | >434 |

This compound demonstrates excellent selectivity against other members of the Src family kinases, which share high structural homology with Lck.[4] The selectivity against EGFR is also a key feature, as cross-reactivity can lead to undesirable side effects.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

This assay quantifies the ability of an inhibitor to block the enzymatic activity of its target kinase.

-

Reagents and Materials: Purified recombinant Lck enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A dilution series of this compound is prepared in DMSO.

-

The inhibitor dilutions are added to the wells of a microplate.

-

Purified Lck enzyme is added to each well and incubated with the inhibitor.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in living cells.[5][6]

-

Cell Line Preparation: Jurkat T cells are transiently transfected with a vector expressing Lck fused to the NanoLuc® luciferase.

-

Procedure:

-

Transfected cells are plated in a microplate.

-

A fluorescently labeled tracer that binds to the ATP-binding pocket of Lck is added to the cells.

-

A dilution series of this compound is added to the wells.

-

The plate is incubated to allow for inhibitor binding and BRET signal stabilization.

-

The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

-

-

Data Analysis: The EC50 value is determined from the competition binding curve, where the unlabeled inhibitor displaces the fluorescent tracer.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are crucial for clear communication.

Caption: Lck-mediated T-cell receptor signaling pathway.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of Lck kinase. Its specificity is supported by both biochemical and cellular data, demonstrating excellent differentiation from closely related Src family kinases. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lck is a relevant target in chronic lymphocytic leukaemia cells whose expression variance is unrelated to disease outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LCK-SafeScreen-Model: An Advanced Ensemble Machine Learning Approach for Estimating the Binding Affinity between Compounds and LCK Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

Lck-IN-2: A Technical Guide to its Effects on T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-cell receptor (TCR) signaling pathway is a cornerstone of the adaptive immune response, orchestrating T-cell activation, proliferation, and differentiation. At the heart of this intricate cascade lies the Lymphocyte-specific protein tyrosine kinase (Lck), a critical initiator and amplifier of the signals emanating from the TCR upon antigen recognition. Dysregulation of Lck activity is implicated in various immunological disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of Lck-IN-2, a multi-target tyrosine kinase inhibitor, and its effects on the TCR signaling pathway. We will delve into the core mechanism of action, present quantitative data, detail relevant experimental protocols, and visualize the complex signaling events.

The T-Cell Receptor Signaling Pathway and the Role of Lck

Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a series of phosphorylation events is initiated. Lck, a member of the Src family of tyrosine kinases, is one of the first molecules activated.[1] Lck is constitutively associated with the cytoplasmic tails of the CD4 or CD8 co-receptors. Upon TCR clustering, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex.[2]

This phosphorylation event creates docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[3] Lck then further phosphorylates and activates ZAP-70.[3][4] Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the assembly of a large signaling complex. This complex activates several downstream pathways, including:

-

The Phospholipase C gamma (PLCγ) pathway: This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

-

The Ras-MAPK pathway: This cascade of kinases ultimately leads to the activation of transcription factors like AP-1.

-

The NF-κB and NFAT pathways: These transcription factors are crucial for the expression of genes encoding cytokines (e.g., IL-2), chemokines, and other molecules essential for T-cell function.[2]

This compound: A Multi-Target Tyrosine Kinase Inhibitor

This compound is a potent inhibitor of Lck and other tyrosine kinases. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes, thereby preventing the phosphorylation of their respective substrates.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| Lck | 13 |

| Btk | 9 |

| Lyn | 3 |

| Txk | 2 |

| Data sourced from MedChemExpress product information for Lck inhibitor 2.[5] |

This data indicates that this compound is a highly potent inhibitor of Lck, with additional activity against other key signaling kinases. This multi-target profile should be considered when interpreting experimental results.

Visualizing the Impact of this compound on TCR Signaling

The following diagrams, generated using the DOT language, illustrate the TCR signaling pathway and the point of intervention for this compound.

Caption: TCR signaling pathway and the inhibitory action of this compound.

This diagram illustrates that this compound directly inhibits Lck, thereby blocking the initial phosphorylation events crucial for the propagation of the TCR signal.

Experimental Protocols

To assess the effect of this compound on T-cell receptor signaling, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Lck Kinase Assay

This assay directly measures the enzymatic activity of Lck and its inhibition by this compound.

Objective: To determine the IC50 of this compound for Lck.

Materials:

-

Recombinant active Lck kinase

-

Biotinylated substrate peptide (e.g., a peptide containing a tyrosine residue that is a known Lck substrate)

-

ATP

-

Kinase reaction buffer

-

This compound (at various concentrations)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Wash buffers

-

Detection reagent (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with the biotinylated substrate peptide. Wash to remove unbound peptide.

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant Lck, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the reaction mixture to the wells of the plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., EDTA).

-

Wash the wells to remove ATP and unbound components.

-

Add the phospho-tyrosine specific antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro Lck kinase assay.

T-Cell Activation Assay Using Jurkat Cells

Jurkat cells are a human T-lymphocyte cell line that are a common model for studying T-cell signaling.[6]

Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 antibody (for plate-bound stimulation)

-

Anti-CD28 antibody (for co-stimulation)

-

This compound (at various concentrations)

-

96-well tissue culture plates

-

ELISA kit for human IL-2

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.

-

Resuspend Jurkat cells in culture medium at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO) for 1 hour at 37°C.

-

Add the pre-treated Jurkat cells to the anti-CD3 coated wells.

-

Add soluble anti-CD28 antibody to the wells for co-stimulation.

-

Incubate the plate for 24-48 hours in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on IL-2 production.

Western Blot Analysis of ZAP-70 Phosphorylation

This assay examines the effect of this compound on a key downstream target of Lck.

Objective: To determine if this compound inhibits the phosphorylation of ZAP-70 in stimulated T-cells.

Materials:

-

Jurkat T-cells or primary T-cells

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-ZAP-70 (Tyr319) and anti-total-ZAP-70

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for a short period (e.g., 2-10 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ZAP-70 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ZAP-70 to confirm equal protein loading.

Conclusion

This compound is a potent, multi-target tyrosine kinase inhibitor that effectively blocks Lck activity, a critical initiating step in the T-cell receptor signaling pathway. By inhibiting Lck, this compound prevents the phosphorylation of downstream targets such as the TCR ITAMs and ZAP-70, ultimately leading to the suppression of T-cell activation and cytokine production. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific effects of this compound and similar compounds on T-cell biology. A thorough understanding of the mechanism and quantitative effects of such inhibitors is paramount for their development as potential therapeutics for autoimmune diseases and other T-cell mediated pathologies.

References

- 1. Lck Mediates Signal Transmission from CD59 to the TCR/CD3 Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for Activation of ZAP-70 by Phosphorylation of the SH2-Kinase Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Jurkat cells - Wikipedia [en.wikipedia.org]

Lck-IN-2: A Technical Guide for its Application as a Chemical Probe in Lck Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical non-receptor Src family kinase that plays a central role in T-cell antigen receptor (TCR) signaling and T-cell development and activation.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention.[3][4] Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that has emerged as a valuable chemical probe for elucidating the multifaceted functions of Lck in both normal physiology and disease. This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and data interpretation to facilitate its effective use in research and drug discovery.

This compound: Mechanism of Action and Biochemical Profile

This compound is a bis-anilinopyrimidine-based inhibitor that targets the ATP-binding site of tyrosine kinases.[5][6] Its primary mechanism of action is the competitive inhibition of ATP binding, thereby preventing the autophosphorylation and activation of Lck and the subsequent phosphorylation of its downstream substrates.

Kinase Selectivity Profile

While potent against Lck, this compound is a multi-targeted inhibitor, demonstrating activity against other kinases, particularly within the Src and Tec families.[5][7][8] This broad selectivity profile is a critical consideration when designing experiments and interpreting data. Researchers should always consider potential off-target effects and utilize appropriate controls.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Reference |

| Lck | 13 | [5][7] |

| Lyn | 3 | [5][7] |

| Btk | 9 | [5][7] |

| Txk | 2 | [5][7] |

| Syk | 26 | [5][7] |

| Src | 4.2 | [9] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe Lck function.

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound against purified Lck or other kinases.

Materials:

-

Purified recombinant Lck enzyme

-

This compound (stock solution in DMSO)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of Lck enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

T-Cell Proliferation Assay

This assay assesses the impact of this compound on T-cell proliferation, a key function regulated by Lck.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

This compound (stock solution in DMSO)

-

Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

Procedure:

-

Seed PBMCs or Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

-

Stimulate the cells with anti-CD3/CD28 antibodies or PHA.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the DMSO-treated control.

Western Blotting for Lck Signaling Pathway Analysis

This protocol allows for the examination of the phosphorylation status of Lck and its downstream targets.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 antibody

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Starve Jurkat cells in serum-free media for 4 hours.

-

Pre-treat cells with this compound or DMSO for 1 hour.

-

Stimulate cells with anti-CD3 antibody for 10 minutes.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Visualizing Lck Signaling and Experimental Workflows

Lck-Mediated T-Cell Receptor Signaling Pathway

Caption: this compound inhibits TCR signaling by targeting Lck.

Experimental Workflow for Kinase Profiling

Caption: Workflow for assessing this compound potency.

Logic Diagram for Data Interpretation

Caption: Interpreting this compound experimental results.

In Vivo Applications

This compound has been utilized in preclinical in vivo models, particularly for autoimmune conditions like arthritis.[9] When planning in vivo studies, careful consideration must be given to formulation, dosing, and pharmacokinetic properties.

Table 2: Representative In Vivo Study Parameters for an Lck Inhibitor

| Parameter | Value | Reference |

| Animal Model | Collagen-Induced Arthritis in Mice | [9] |

| Dosing Route | Oral (p.o.) | [9] |

| Dose Range | 0 - 60 mg/kg | [9] |

| Dosing Frequency | Once daily | [9] |

| Efficacy Endpoint | Reduction in arthritis score | [9] |

| Cmax (5 mg/kg) | 82 ng/mL | [9] |

| AUC (0-inf) | 862 ng*h/mL | [9] |

| Bioavailability (F%) | 17% | [9] |

Note: This data is for a representative Lck inhibitor and may not be specific to this compound, but provides a general framework.

Conclusion and Best Practices

This compound is a potent tool for investigating Lck-dependent signaling pathways. However, its multi-targeted nature necessitates careful experimental design and data interpretation.

Best Practices:

-

Confirm On-Target Engagement: Whenever possible, use methods like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound engages Lck in cells at the concentrations used.

-

Use a Negative Control: A structurally similar but inactive compound, if available, can help distinguish on-target from off-target or non-specific effects.

-

Employ Orthogonal Approaches: Use complementary techniques, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of Lck, to validate findings obtained with this compound.

-

Consider the Kinome: Be mindful of the other kinases inhibited by this compound and how they might influence the observed phenotype.

By adhering to these principles, researchers can leverage this compound to gain valuable insights into the complex biology of Lck and its role in health and disease.

References

- 1. The role of competing mechanisms on Lck regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of lymphocyte cell-specific protein-tyrosine kinase (LCK) as a driver for invasion and migration of oral cancer by tumor heterogeneity exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lck inhibitor 2 | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mybiosource.com [mybiosource.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Lck-IN-2 in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Lck-IN-2, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), in primary T-cell cultures. This document is intended to guide researchers in immunology and drug discovery in utilizing this compound to study T-cell signaling, activation, and function.

Disclaimer: this compound is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine production.

This compound is a potent and selective inhibitor of Lck kinase activity. By targeting Lck, this small molecule provides a powerful tool to dissect the intricacies of T-cell signaling and to explore the therapeutic potential of Lck inhibition in various immune-related disorders. These notes provide essential information on the properties of this compound and detailed protocols for its application in primary T-cell cultures.

Product Information

| Property | Value |

| Target | Lymphocyte-specific protein tyrosine kinase (Lck) |

| IC₅₀ | ~5 nM (representative value) |

| Molecular Weight | ~450 g/mol (representative value) |

| Formulation | Crystalline solid |

| Solubility | Soluble in DMSO (>20 mg/mL); sparingly soluble in ethanol |

| Storage | Store at -20°C. Protect from light and moisture. |

Note: The IC₅₀ and molecular weight are representative values. Please refer to the product-specific datasheet for precise information.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the Lck kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of Lck substrates, thereby blocking the initiation and propagation of the TCR signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When properly stored, the stock solution is stable for at least 6 months.

Primary T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

Recombinant human IL-2

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

-

Wash the enriched T-cells with complete RPMI medium.

-

Resuspend the cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium supplemented with recombinant human IL-2 (e.g., 20 U/mL).

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell proliferation by this compound.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

This compound

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Label freshly isolated T-cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

-

Incubate the plate for 3-5 days at 37°C.

-

Harvest the cells and wash with FACS buffer.

-

Analyze the CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

| Treatment | Concentration | % Proliferation Inhibition (Representative) |

| Vehicle (DMSO) | - | 0% |

| This compound | 1 nM | 15% |

| This compound | 10 nM | 50% |

| This compound | 100 nM | 85% |

| This compound | 1 µM | 98% |

Western Blot Analysis of Lck Signaling

This protocol assesses the effect of this compound on the phosphorylation of key signaling molecules downstream of Lck.

Materials:

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Culture primary T-cells (1-2 x 10⁶ cells/condition) and pre-treat with this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2, 5, 10 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the indicated primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

| Target Protein | This compound (100 nM) Treatment | Expected Outcome |

| p-Lck (Tyr394) | - | Decreased phosphorylation |

| p-ZAP-70 (Tyr319) | - | Decreased phosphorylation |

| p-PLCγ1 (Tyr783) | - | Decreased phosphorylation |

Flow Cytometry Analysis of T-Cell Activation Markers

This protocol evaluates the effect of this compound on the expression of T-cell activation markers.

Materials:

-

Fluorochrome-conjugated antibodies against CD69 and CD25.

-

This compound

-

FACS buffer

Procedure:

-

Culture primary T-cells in a 24-well plate (5 x 10⁵ cells/well).

-

Pre-treat cells with this compound or DMSO for 1 hour.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubate for 18-24 hours at 37°C.

-

Harvest the cells and stain with fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies.

-

Analyze the expression of the activation markers by flow cytometry.

| Activation Marker | This compound (100 nM) Treatment | Expected Outcome |

| CD69 | - | Decreased surface expression |

| CD25 | - | Decreased surface expression |

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

Storage: Store the compound at -20°C in a dry, dark place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the critical role of Lck in T-cell biology and to explore its potential as a therapeutic target.

Application Notes and Protocols for Lck Inhibitor A-770041 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, in various mouse models of inflammatory and autoimmune diseases. The following sections detail the dosage and administration of A-770041, as well as comprehensive experimental protocols for disease induction and inhibitor application.

Data Presentation: A-770041 Dosage and Administration

The following table summarizes the recommended dosage and administration routes for A-770041 in different mouse models based on published studies.

| Mouse Model | Disease Induction | Lck Inhibitor | Dosage | Administration Route | Frequency |

| Lung Fibrosis | Single intratracheal instillation of bleomycin (3.0 mg/kg) | A-770041 | 5 mg/kg/day | Oral Gavage | Daily |

| Allergic Asthma | Intranasal sensitization and challenge with cockroach extract | A-770041 | 10 mg/kg | Intranasal | During challenge phase |

| Psoriasis | Daily topical application of imiquimod cream (5%) | A-770041 | Not specified in literature | Not specified in literature | Not specified in literature |

Lck Signaling Pathway and Inhibition by A-770041

Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates key downstream molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production. The inhibitor A-770041 is a selective inhibitor of Lck with an IC50 of 147 nM. It competitively binds to the ATP-binding site of Lck, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This blockade of Lck activity leads to the downregulation of several downstream signaling pathways, including those mediated by PLCγ, p38 MAPK, NFATc1, NF-κB, and STAT3. The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.

Caption: Lck Signaling Pathway and Inhibition by A-770041.

Experimental Protocols

The following are detailed protocols for inducing disease models in mice and the subsequent administration of the Lck inhibitor A-770041.

Bleomycin-Induced Lung Fibrosis Model

Objective: To induce lung fibrosis in mice to study the therapeutic effects of A-770041.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

A-770041

-

Vehicle for A-770041 (e.g., 0.5% carboxymethylcellulose)

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Intratracheal instillation device

-

Oral gavage needles

Procedure:

-

Disease Induction:

-

Anesthetize the mice using a suitable anesthetic agent.

-

Administer a single dose of bleomycin sulfate (3.0 mg/kg) dissolved in sterile saline via intratracheal instillation.

-

-

A-770041 Administration:

-

Prepare a suspension of A-770041 in the chosen vehicle at a concentration that allows for the administration of 5 mg/kg in a reasonable volume (e.g., 100-200 µL).

-

Beginning on the day of bleomycin administration (Day 0), administer A-770041 (5 mg/kg/day) or vehicle control to the mice via oral gavage.

-

Continue daily administration for the desired duration of the study (e.g., 14 or 21 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis (e.g., Ashcroft score).

-

Caption: Experimental Workflow for Lung Fibrosis Model.

Cockroach Allergen-Induced Allergic Asthma Model

Objective: To induce an allergic asthma phenotype in mice to evaluate the efficacy of A-770041.

Materials:

-

Cockroach allergen extract (CE)

-

Sterile phosphate-buffered saline (PBS)

-

A-770041

-

Vehicle for A-770041

-

Mice (e.g., BALB/c, 6-8 weeks old)

-

Intranasal administration supplies

Procedure:

-

Sensitization Phase:

-

On days 0, 7, and 14, lightly anesthetize the mice.

-

Administer 10 µL of CE (e.g., 1 mg/mL in PBS) intranasally to each mouse.

-

-

Challenge Phase:

-

On days 21, 22, and 23, challenge the sensitized mice with 10 µL of CE (1 mg/mL in PBS) intranasally.

-

-

A-770041 Administration:

-

Prepare a solution or suspension of A-770041 in a suitable vehicle for intranasal delivery.

-

During the challenge phase (days 21-23), administer A-770041 (10 mg/kg) or vehicle control intranasally 30 minutes prior to each CE challenge.

-

-

Endpoint Analysis:

-

24 to 48 hours after the final challenge, euthanize the mice.

-

Measure airway hyperresponsiveness (AHR) to methacholine.

-

Collect BALF for inflammatory cell enumeration (e.g., eosinophils, neutrophils, lymphocytes).

-

Harvest lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and cytokine analysis (e.g., IL-4, IL-5, IL-13).

-

Caption: Experimental Workflow for Allergic Asthma Model.

Imiquimod-Induced Psoriasis Model

Objective: To induce a psoriasis-like skin inflammation in mice.

Materials:

-

Imiquimod cream (5%)

-

Mice (e.g., BALB/c or C57BL/6, 8-10 weeks old)

-

Electric shaver

-

Depilatory cream

Procedure:

-

Acclimatization and Hair Removal:

-

Acclimatize mice to housing conditions for at least one week.

-

Shave the dorsal skin of the mice and apply a depilatory cream to remove remaining hair. Allow the skin to recover for 24-48 hours.

-

-

Disease Induction:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the ear of each mouse. This corresponds to 3.125 mg of active imiquimod.

-

Continue the daily application for 5-7 consecutive days.

-

-

Lck Inhibitor Administration:

-

Note: The specific dosage and administration route for A-770041 in this model have not been reported in the reviewed literature. Researchers should perform dose-finding studies to determine the optimal therapeutic dose and route (e.g., oral gavage, intraperitoneal injection, or topical application).

-

-

Endpoint Analysis:

-

Monitor the severity of skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.

-

At the end of the experiment, euthanize the mice.

-

Collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Analyze skin and spleen for cytokine levels (e.g., IL-17, IL-23).

-

Caption: Experimental Workflow for Psoriasis Model.

Application Note: Lck-IN-2 for Studying Autoimmune Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-lymphocytes (T-cells) are critical mediators in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1] The activation of T-cells is tightly regulated by a cascade of intracellular signaling events initiated by the T-cell receptor (TCR). A pivotal enzyme in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[2][3] Lck's expression is primarily restricted to lymphoid cells, making it an attractive therapeutic target for T-cell-driven diseases with the potential for a favorable safety profile.[1]

Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant activity against Lck. Its ability to modulate T-cell signaling makes it a valuable pharmacological tool for investigating the role of Lck in autoimmune disease models and for preclinical assessment of Lck inhibition as a therapeutic strategy. This document provides detailed protocols and data for the application of this compound in both in vitro and in vivo models of autoimmunity.

Mechanism of Action

Upon engagement of the TCR with an antigen-MHC complex, Lck is recruited and activated. It then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4] This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.[5] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins like LAT (Linker for Activation of T-cells), initiating multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production.[3][5]

This compound acts as an ATP-competitive inhibitor, occupying the kinase domain of Lck and preventing the phosphorylation of its substrates, thereby effectively blocking the initiation of the TCR signaling cascade.

Quantitative Data

This compound is a multi-target inhibitor. Its inhibitory activity has been quantified against a panel of kinases, with IC50 values presented below. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]

| Kinase Target | IC50 (nM) | Reference |

| Lck | 13 | [7][8] |

| Lyn | 3 | [7][8] |

| Txk | 2 | [7][8] |

| Btk | 9, 26* | [7][8] |

| Syk | 26 | [8] |

| Note: Conflicting IC50 values for Btk are reported in the literature. |

Solubility and Storage:

-

In Vitro: Soluble in DMSO up to 100 mg/mL.[9]

-

In Vivo: Formulations can be prepared using solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

-

Storage: Store stock solutions at -20°C for up to one year or -80°C for up to two years.[7][9]

Experimental Protocols

Application 1: In Vitro T-Cell Proliferation Assay

This protocol details a method to assess the inhibitory effect of this compound on the proliferation of primary T-cells stimulated in vitro.

Principle: T-cells isolated from peripheral blood are labeled with a fluorescent dye (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity per cell, which can be quantified by flow cytometry.

Methodology:

-

T-Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., from a healthy human donor or a rodent model) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for CD3+ T-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.

-

-

CFSE Labeling:

-

Resuspend isolated T-cells at 1x10⁷ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

-

Wash the cells twice with complete RPMI medium to remove excess CFSE.

-

-

Cell Plating and Treatment:

-

Resuspend CFSE-labeled T-cells at 1x10⁶ cells/mL in complete RPMI medium.

-

Plate 100 µL of cell suspension (1x10⁵ cells) into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI medium (e.g., from 1 µM to 1 nM). Add the inhibitor to the wells. Include a DMSO vehicle control.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

-

T-Cell Stimulation:

-

Add a stimulation cocktail to the wells. A common method is to use anti-CD3/CD28 coated beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Include an unstimulated control (cells with no stimulation) and a stimulated control (cells with stimulation and vehicle).

-

-

Incubation and Analysis:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells and analyze them on a flow cytometer.

-

Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.

-

Data Analysis: Quantify the percentage of divided cells or the proliferation index for each condition. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value for proliferation.

Application 2: In Vivo Autoimmune Disease Model (EAE)

This protocol describes the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for studying multiple sclerosis.[10]

References

- 1. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mybiosource.com [mybiosource.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Lck Inhibitors in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-cell activation. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for the initiation of T-cell receptor (TCR) signaling, which in turn governs T-cell development, differentiation, and effector functions.[1] Dysregulation of Lck activity has been implicated in various diseases, including autoimmune disorders and cancer. In the context of oncology, Lck is a compelling therapeutic target. Its inhibition can modulate the immune response and directly impact the proliferation of certain cancer cells, particularly those of hematopoietic origin.[1][2] This document provides detailed application notes and protocols for the use of a potent and selective Lck inhibitor, referred to herein as a representative Lck inhibitor, in cancer immunotherapy research.

Note: A specific inhibitor designated "Lck-IN-2" was not identified in publicly available scientific literature. The following data and protocols are based on representative potent and selective Lck inhibitors.

Mechanism of Action

Lck is one of the first kinases to be activated following T-cell receptor (TCR) engagement.[3] Upon antigen recognition by the TCR, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 initiates a series of downstream signaling events, including the activation of phospholipase C-gamma 1 (PLC-γ1) and the Ras-MAPK pathway, ultimately leading to T-cell activation, proliferation, and cytokine production.[3]

Lck inhibitors are typically small molecules that competitively bind to the ATP-binding site of the Lck kinase domain, preventing the phosphorylation of its substrates. By blocking the catalytic activity of Lck, these inhibitors effectively halt the T-cell activation signaling cascade at its inception. This targeted inhibition can be leveraged in cancer immunotherapy to either dampen an overactive immune response or to directly inhibit the growth of Lck-dependent cancer cells.

Applications in Cancer Immunotherapy Research

The application of Lck inhibitors in cancer research is multifaceted, with potential therapeutic strategies in both hematological malignancies and solid tumors.

-

T-cell Malignancies: In cancers like T-cell acute lymphoblastic leukemia (T-ALL), where malignant T-cells are dependent on Lck signaling for their proliferation and survival, Lck inhibitors can act as direct anti-cancer agents.[4]

-

Modulation of the Tumor Microenvironment: By inhibiting T-cell activation, Lck inhibitors can be used to study and potentially mitigate immune-related adverse events associated with other immunotherapies.

-

Autoimmune and Inflammatory Conditions: The role of Lck in T-cell activation makes its inhibitors relevant for studying and potentially treating autoimmune diseases and other inflammatory conditions where T-cells play a pathogenic role.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of representative Lck inhibitors based on publicly available data for similar compounds.

Table 1: In Vitro Potency of a Representative Lck Inhibitor

| Parameter | Value | Reference Compound Example |

| Lck IC50 | 0.6 nM | 2-aminopyrimidine carbamate (XII)[1] |

| Cellular Lck Inhibition | 23.0 nM | Type II kinase inhibitor 7a[5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]

Table 2: Kinase Selectivity Profile of a Representative Lck Inhibitor

| Kinase Target | IC50 (nM) | Reference Compound Example |

| Lck | 0.6 | 2-aminopyrimidine carbamate (XII)[1] |

| Src | 1 | 2-aminopyrimidine carbamate (XII)[1] |

| Kdr | 140 | 2-aminopyrimidine carbamate (XII)[1] |

| Syk | 200 | 2-aminopyrimidine carbamate (XII)[1] |

| Zap-70 | 370 | 2-aminopyrimidine carbamate (XII)[1] |

| Btk | 100 | 2-aminopyrimidine carbamate (XII)[1] |

Experimental Protocols

Biochemical Lck Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the Lck kinase.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (Lck inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Lck enzyme.

-

Add 0.1 µL of the serially diluted test compound to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for ATP).

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-cell Proliferation Assay

Objective: To assess the effect of an Lck inhibitor on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation

-

Test compound (Lck inhibitor)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Luminescent plate reader

Protocol:

-

Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Prepare a serial dilution of the test compound in culture medium.

-

Add the diluted test compound to the cells.

-

Stimulate the T-cells by adding PHA (e.g., 1 µg/mL) or anti-CD3/CD28 antibodies (e.g., pre-coat wells with 1 µg/mL anti-CD3 and add 1 µg/mL soluble anti-CD28).

-

Incubate the plate for 72 hours in a CO2 incubator.

-

Measure cell proliferation using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Record the luminescent signal and calculate the percent inhibition of proliferation.

-

Determine the IC50 value for the inhibition of T-cell proliferation.

In Vivo Xenograft Model for T-ALL

Objective: To evaluate the anti-tumor efficacy of an Lck inhibitor in a mouse xenograft model of T-cell acute lymphoblastic leukemia.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

T-ALL cell line (e.g., Jurkat)

-

Matrigel

-

Test compound (Lck inhibitor) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Protocol:

-

Subcutaneously inject 5-10 x 106 Jurkat cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer the Lck inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).

-

Compare the tumor growth between the treatment and control groups to assess the in vivo efficacy of the Lck inhibitor.

Visualizations

Caption: Lck Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Lck Inhibitor Evaluation.

Caption: Logical Flow of Lck Inhibition to Anti-Tumor Effect.

References

- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. promegaconnections.com [promegaconnections.com]

Application Notes and Protocols for Lck-IN-2 in Ex Vivo T-Cell Expansion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] As a member of the Src family of non-receptor protein kinases, Lck is one of the most proximal signaling molecules activated downstream of the TCR.[3] Its activity is essential for initiating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 chains, which in turn recruits and activates ZAP-70 (Zeta-chain-associated protein kinase 70), leading to a cascade of downstream signaling events that culminate in T-cell effector functions.[4][5] Given its central role, modulation of Lck activity presents a promising strategy for controlling T-cell responses, particularly in the context of adoptive cell therapy where the state of ex vivo expanded T-cells is crucial for their in vivo efficacy.

Lck-IN-2 is a potent and selective inhibitor of Lck. While direct and extensive public data on this compound's application in ex vivo T-cell expansion is emerging, this document provides a detailed framework based on the known functions of Lck and the effects of other Lck inhibitors. These protocols and notes are intended to serve as a comprehensive guide for researchers to explore the potential of this compound in modulating T-cell phenotype and function during ex vivo expansion for therapeutic applications. The temporary and reversible inhibition of Lck during the initial activation phase of ex vivo T-cell expansion may prevent over-activation and subsequent exhaustion, thereby preserving a more youthful and persistent T-cell phenotype.

Mechanism of Action: The Lck Signaling Pathway

Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC), Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR/CD3 complex.[4] This initiates a signaling cascade as depicted below.

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

Potential Applications of this compound in Ex Vivo T-Cell Expansion

-

Preservation of T-Cell "Stemness": Transient inhibition of Lck during initial T-cell activation may prevent strong, terminal differentiation, leading to a higher proportion of central memory (Tcm) and stem-cell memory (Tscm) T-cells in the expanded product. These subsets are associated with improved persistence and anti-tumor efficacy in vivo.

-

Reduction of Activation-Induced Cell Death (AICD): By dampening the initial activation signal, this compound could mitigate AICD, leading to higher overall yields of viable T-cells.

-

Enhanced Transduction Efficiency: For genetically modified T-cell therapies (e.g., CAR-T, TCR-T), modulating the cell state through Lck inhibition at the time of viral vector addition could potentially improve transduction efficiency.[6]

-

Control of T-Cell Exhaustion: Continuous signaling through the TCR can lead to T-cell exhaustion. A brief treatment with this compound may help to reset the T-cells and prevent the establishment of an exhausted phenotype.

Experimental Protocols

The following protocols provide a general framework. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for this compound for your specific application.

Protocol 1: General Ex Vivo T-Cell Expansion with this compound Treatment

This protocol describes the expansion of human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Human IL-2

-

Human IL-7 and IL-15 (optional)

-

Anti-CD3/CD28 T-cell activation beads

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque

-

Cell counting solution (e.g., Trypan Blue)

Experimental Workflow:

Caption: Workflow for Ex Vivo T-Cell Expansion with this compound Treatment.

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

T-Cell Activation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.

-

This compound Treatment:

-

Immediately after adding activation beads, add this compound to the desired final concentration. A starting point for optimization could be a range from 100 nM to 10 µM. Include a vehicle control (DMSO).

-

Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours). This is a critical parameter to optimize.

-

-

Washout: After the treatment period, centrifuge the cells and remove the supernatant containing this compound. Wash the cells twice with PBS to ensure complete removal of the inhibitor.

-

Expansion Phase: Resuspend the cells in fresh complete RPMI-1640 medium supplemented with human IL-2 (e.g., 100 IU/mL). Optionally, add IL-7 and IL-15 (e.g., 10 ng/mL each) to promote survival and expansion of memory T-cells. Culture the cells for 10-14 days, monitoring cell density and splitting the cultures as needed to maintain a density of 0.5-2 x 10^6 cells/mL.[7]

-

Analysis: At various time points during and after expansion, assess T-cell proliferation (e.g., using CFSE staining or cell counting), viability (e.g., Trypan Blue or Annexin V/PI staining), phenotype (flow cytometry for CD4, CD8, CCR7, CD62L, CD45RA, CD45RO, PD-1, TIM-3, LAG-3), and function (e.g., cytokine production by ELISA or intracellular cytokine staining after restimulation).

Protocol 2: Lentiviral Transduction of T-Cells with this compound Pre-treatment

This protocol outlines the use of this compound to potentially enhance lentiviral transduction of T-cells.

Materials:

-

All materials from Protocol 1

-

Lentiviral vector encoding the gene of interest (e.g., CAR or TCR)

-

Transduction reagent (e.g., Polybrene or other commercially available enhancers)

Procedure:

-

Follow steps 1-3 of Protocol 1. The duration of this compound treatment should be optimized for transduction (e.g., 2-6 hours).

-

Transduction:

-

After the this compound treatment period, add the lentiviral vector at a predetermined multiplicity of infection (MOI).

-

Add a transduction-enhancing reagent if required.

-

Incubate for 12-24 hours.

-

-

Washout and Expansion: After transduction, centrifuge the cells and resuspend them in fresh complete RPMI-1640 medium with cytokines as described in step 5 of Protocol 1. Culture for 10-14 days.

-

Analysis: In addition to the analyses in Protocol 1, assess transduction efficiency by flow cytometry for the expressed transgene (e.g., GFP or the CAR construct).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on T-Cell Expansion and Viability

| This compound Conc. | Treatment Duration (h) | Fold Expansion (Day 10) | Viability (Day 10) (%) |

| Vehicle (DMSO) | 24 | Value | Value |

| 100 nM | 24 | Value | Value |

| 1 µM | 24 | Value | Value |

| 10 µM | 24 | Value | Value |

| 1 µM | 2 | Value | Value |

| 1 µM | 6 | Value | Value |

| 1 µM | 12 | Value | Value |

Table 2: Immunophenotypic Analysis of Expanded T-Cells (Day 10)

| This compound Treatment | % Tcm (CD45RO+ CCR7+) | % Tem (CD45RO+ CCR7-) | % Tscm (CD45RA+ CCR7+ CD95+) | % Exhaustion (PD-1+ TIM-3+) |

| Vehicle (DMSO) | Value | Value | Value | Value |

| 1 µM, 24h | Value | Value | Value | Value |

Table 3: Functional Assessment of Expanded T-Cells

| This compound Treatment | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Specific Lysis (%) |

| Vehicle (DMSO) | Value | Value | Value |

| 1 µM, 24h | Value | Value | Value |

(Note: The "Value" placeholders should be replaced with experimental data.)

Troubleshooting and Considerations

-

This compound Solubility and Stability: Ensure this compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Prepare fresh dilutions of the inhibitor for each experiment.

-

Donor Variability: T-cells from different donors can exhibit significant variability in their response to stimuli and inhibitors. It is recommended to test this compound on cells from multiple donors.

-

Off-Target Effects: While this compound is reported to be selective, at higher concentrations, off-target effects on other kinases cannot be ruled out. Cross-screening against a panel of kinases may be warranted for in-depth studies. Other Src family kinases like Fyn are also involved in TCR signaling and may be affected.[3]

-

Washout Efficiency: Incomplete washout of this compound could lead to prolonged inhibition and may negatively impact subsequent T-cell expansion and function. Ensure thorough washing steps.

-

Cytokine Milieu: The type and concentration of cytokines (IL-2, IL-7, IL-15) used during the expansion phase will significantly influence the final T-cell product.[8] This should be considered and potentially optimized in conjunction with this compound treatment.

Conclusion

The targeted inhibition of Lck using this compound during the initial phase of ex vivo T-cell activation holds the potential to generate a more favorable T-cell product for adoptive immunotherapy. By preventing over-activation and promoting a less differentiated phenotype, this compound may contribute to the generation of T-cells with enhanced in vivo persistence and anti-tumor activity. The protocols and guidelines provided herein offer a solid foundation for researchers to investigate and optimize the use of this compound in their specific T-cell expansion platforms. Rigorous experimentation, including dose-response and kinetic analyses, will be essential to fully harness the therapeutic potential of this approach.

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The impact of ex vivo clinical grade activation protocols on human T cell phenotype and function for the generation of genetically modified cells for adoptive cell transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Lck-IN-2 Concentration for T-Cell Inhibition

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lck-IN-2 for T-cell inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR) upon antigen recognition.[1] By inhibiting Lck, this compound blocks the phosphorylation of key downstream signaling molecules, thereby preventing T-cell activation, proliferation, and cytokine production.[2]

Q2: What is the recommended starting concentration for this compound in T-cell inhibition assays?

Based on its biochemical potency (IC50 = 10.6 nM for Lck), a good starting point for in vitro T-cell assays is to perform a dose-response curve ranging from 1 nM to 1 µM. For other potent Lck inhibitors like A-770041, effective concentrations for inhibiting IL-2 production in cell-based assays are in the range of 80 nM.[3][4] Therefore, a concentration range around the biochemical IC50 and extending to 100-fold higher is recommended to determine the optimal inhibitory concentration for your specific T-cell response.

Q3: How can I assess the inhibitory effect of this compound on T-cell function?

The inhibitory effect of this compound can be measured using several standard assays:

-

T-cell Proliferation Assays: Using techniques like CFSE staining or BrdU incorporation to measure the inhibition of T-cell division.

-

Cytokine Production Assays: Quantifying the reduction in key cytokines like Interleukin-2 (IL-2) using ELISA or intracellular cytokine staining followed by flow cytometry.

-

Western Blotting: Assessing the phosphorylation status of downstream signaling proteins such as ZAP-70 and LAT to confirm the inhibition of the Lck signaling pathway.[5][6]

Q4: Is this compound expected to be cytotoxic to T-cells?

While this compound has been shown to have anti-proliferative and apoptotic effects in colon cancer cells at concentrations between 0.24-1.26 µM, its specific cytotoxicity profile in T-cells is not widely reported. It is crucial to perform a viability assay (e.g., using Trypan Blue, Propidium Iodide, or a live/dead cell stain for flow cytometry) in parallel with your functional assays to distinguish between specific inhibition of T-cell activation and general cytotoxicity.

Lck Inhibitor Potency Data

The following table summarizes the inhibitory concentrations of this compound and other relevant Lck inhibitors. This data can be used as a reference for designing dose-response experiments.

| Inhibitor | Target | IC50 / EC50 / GI50 | Assay Type | Reference |

| This compound | Lck | IC50: 10.6 nM | Biochemical Assay | MedChemExpress |

| Colon Cancer Cells | GI50: 0.24-1.26 µM | Cell Growth Inhibition | MedChemExpress | |

| A-770041 | Lck | IC50: 147 nM | Biochemical Assay | [3] |

| T-cells (IL-2 production) | EC50: 80 nM | Cellular Assay | [3][4] | |

| Saracatinib (AZD0530) | Lck | Potent Inhibition | Cellular Assay | Selleck Chemicals |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To measure the inhibition of T-cell proliferation by this compound.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

This compound

-

CellTrace™ CFSE Cell Proliferation Kit

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS + 2% FBS)

-

Flow cytometer

Procedure:

-

Label T-cells with CFSE according to the manufacturer's protocol.[7][8][9][10]

-

Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

-

Seed cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C.

-

Add T-cell activation stimuli to the wells.

-

Incubate for 3-5 days at 37°C.

-

Harvest the cells and wash with FACS buffer.

-

Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 2: IL-2 Production Assay using ELISA

Objective: To quantify the inhibition of IL-2 secretion from T-cells by this compound.

Materials:

-

Isolated primary T-cells or a T-cell line

-

This compound

-

T-cell activation stimuli

-

Complete RPMI-1640 medium

-

Human IL-2 ELISA kit

Procedure:

-

Seed T-cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells, including a vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

Add T-cell activation stimuli.

-

Incubate for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Perform the IL-2 ELISA according to the manufacturer's protocol.[11][12][13][14][15]

Protocol 3: Western Blot for Phospho-ZAP70

Objective: To assess the inhibition of Lck-mediated phosphorylation of ZAP-70.

Materials:

-

Isolated primary T-cells or a T-cell line

-

This compound

-

T-cell activation stimuli

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ZAP70 (Tyr319) and anti-total-ZAP70

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Pre-treat T-cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the T-cells for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice.